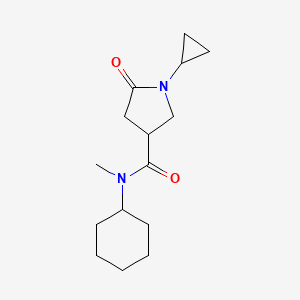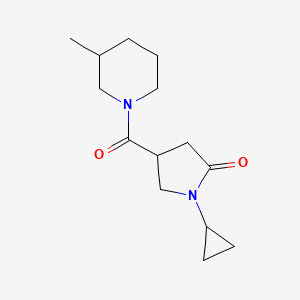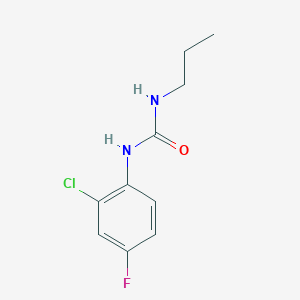![molecular formula C16H17FN2O B7515376 (3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone, also known as "FPMPM," is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of FPMPM involves its binding to the sigma-1 receptor, which leads to various downstream effects. It has been shown to modulate the activity of ion channels, enhance neuronal survival, and regulate the release of neurotransmitters. FPMPM has also been shown to have anti-inflammatory effects and may play a role in the regulation of immune function.
Biochemical and Physiological Effects:
FPMPM has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects in neurological disorders. FPMPM has also been shown to have antioxidant properties and may protect against oxidative stress. Additionally, FPMPM has been shown to have anti-inflammatory effects and may play a role in the regulation of immune function.
Advantages and Limitations for Lab Experiments
One advantage of using FPMPM in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this receptor. However, one limitation is that FPMPM may have off-target effects on other receptors and cellular processes. Additionally, the synthesis of FPMPM can be complex and may require specialized equipment and expertise.
Future Directions
There are several potential future directions for research on FPMPM. One area of focus could be on its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of focus could be on its potential anti-inflammatory and immune-regulating effects. Additionally, further research could be done on the synthesis of FPMPM and its potential modifications to improve its efficacy and specificity.
In conclusion, FPMPM is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for the sigma-1 receptor and has been used as a tool to study this receptor and its role in various neurological disorders. FPMPM has various biochemical and physiological effects, including modulation of ion channels, enhancement of neuronal survival, and regulation of neurotransmitter release. While there are advantages to using FPMPM in lab experiments, there are also limitations, and further research is needed to fully understand its potential applications.
Synthesis Methods
FPMPM can be synthesized through a multi-step process involving various chemical reactions. One method involves the reaction of 3-fluoroacetophenone with 2-(1-methylpyrrol-2-yl)pyrrolidine in the presence of a base catalyst. This is followed by a reaction with formaldehyde and reduction with sodium borohydride to yield FPMPM.
Scientific Research Applications
FPMPM has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes including neurotransmission, ion channel regulation, and cell survival. FPMPM has been used as a tool to study the sigma-1 receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
(3-fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-18-9-3-7-14(18)15-8-4-10-19(15)16(20)12-5-2-6-13(17)11-12/h2-3,5-7,9,11,15H,4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZBNOIEJJMGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)

![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)





![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)
